physical and chemical properties of 4-methyl-1-heptene
physical and chemical properties of 4-methyl-1-heptene
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-Heptene
Introduction
4-Methyl-1-heptene (C₈H₁₆) is an aliphatic alkene notable for its chiral center at the fourth carbon position, making it a valuable building block in asymmetric organic synthesis. As a branched terminal olefin, its reactivity is primarily dictated by the vinyl group, while its physical properties are influenced by its molecular weight and branched structure. This guide provides a comprehensive technical overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the causality behind its characteristics and provide field-proven methodologies for its analysis.
Molecular Identity and Structure
The unique structural features of 4-methyl-1-heptene—a terminal double bond and a chiral center—are fundamental to its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 4-methylhept-1-ene | [1][2] |
| Molecular Formula | C₈H₁₆ | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [3][4] |
| CAS Registry Number | 13151-05-8 | [1][2] |
The presence of the stereocenter at C4 means the molecule can exist as two enantiomers: (R)-4-methyl-1-heptene and (S)-4-methyl-1-heptene. This chirality is critical in pharmaceutical and fine chemical synthesis, where stereoisomerism can dictate biological activity.
Caption: 2D structure of 4-methyl-1-heptene with chiral center at C4.
Physical and Thermochemical Properties
The physical properties of 4-methyl-1-heptene are characteristic of a low-molecular-weight, branched alkene. It is a volatile and flammable liquid under standard conditions.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | ~114-116 | °C | [5] |
| Vapor Pressure | 25.7 | mmHg at 25°C | [6] |
| Octanol/Water Partition Coeff. (logP) | 3.7 | [3][4] | |
| Water Solubility | 18.2 (estimated for 1-heptene) | mg/L at 25°C | [7] |
| Molecular Weight | 112.2126 | g/mol | [1][2] |
Note: Some properties are inherited from the base isomer 1-heptene or computed due to limited experimental data for this specific branched structure.
The branching at the C4 position slightly lowers the boiling point compared to its linear isomer, n-octene, due to reduced intermolecular van der Waals forces. Its high logP value indicates significant lipophilicity and very low solubility in water, which are critical parameters in drug development for predicting bioavailability and environmental fate.[3][4][7]
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a self-validating system for determining the purity of a 4-methyl-1-heptene sample and identifying any isomeric impurities.
Causality: GC separates compounds based on their boiling points and interactions with the column's stationary phase. The subsequent MS analysis provides mass-to-charge ratios of fragmented ions, allowing for definitive identification.
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of 4-methyl-1-heptene in a high-purity volatile solvent (e.g., hexane).
-
Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
The retention time of the major peak corresponds to 4-methyl-1-heptene.
-
Integrate the peak areas to calculate the relative purity.
-
Analyze the mass spectrum of the primary peak and compare it to reference spectra from databases like NIST to confirm identity.[1][8] Common fragments for C₈H₁₆ alkenes will be observed.
-
Caption: Workflow for purity and identity verification of 4-methyl-1-heptene.
Chemical Reactivity and Synthetic Profile
The chemical utility of 4-methyl-1-heptene is dominated by the reactivity of its terminal alkene functional group.
Reactivity Overview
-
Electrophilic Addition: The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. Reactions like hydrogenation, halogenation, and hydrohalogenation proceed readily.
-
Stereochemical Influence: The chiral center at C4 can direct the stereochemical outcome of reactions at the double bond, particularly when chiral catalysts or reagents are employed, leading to the formation of diastereomers.
-
Oxidation: The double bond can be targeted by various oxidizing agents to yield epoxides, diols, or undergo complete oxidative cleavage.
Key Reactions: Catalytic Hydrogenation
A foundational reaction is the catalytic hydrogenation of the double bond to produce the corresponding alkane, 4-methylheptane. This reaction is often used to confirm the carbon skeleton of a molecule.
Reaction: 4-methyl-1-heptene + H₂ → 4-methylheptane Catalyst: Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂).
When a specific enantiomer, such as (R)-4-methyl-1-heptene, is hydrogenated, the existing chiral center is unaffected, resulting in an optically active product, (R)-4-methylheptane.[9] This conservation of stereochemistry is a key principle in multi-step synthesis.
Caption: Catalytic hydrogenation of (R)-4-methyl-1-heptene.
Spectroscopic Profile
Unequivocal identification of 4-methyl-1-heptene relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the terminal alkene group.[10] Key absorptions include C-H stretching of the vinyl group (~3080 cm⁻¹) and the C=C double bond stretch (~1640 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak ([M]⁺) at m/z 112.[1][8] The fragmentation pattern is characteristic of branched alkenes, often involving allylic cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would distinctly show signals for the vinyl protons in the δ 4.8-5.8 ppm region. The remaining aliphatic protons would appear upfield (δ 0.8-2.1 ppm).
-
¹³C NMR: The two sp² hybridized carbons of the double bond would appear far downfield (C1: ~114 ppm, C2: ~140 ppm), clearly distinguishing them from the sp³ hybridized carbons of the alkyl chain.[4]
-
| Spectroscopic Data Summary | |
| Characteristic IR Peaks | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch) |
| Mass Spectrum (m/z) | 112 ([M]⁺), plus characteristic fragments |
| ¹³C NMR (Predicted) | ~114 ppm (C1), ~140 ppm (C2) |
Safety and Handling
4-Methyl-1-heptene is a flammable liquid and should be handled with appropriate precautions.[11]
-
Hazards: Highly flammable liquid and vapor. May cause skin and respiratory irritation.[12][13]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Use in a well-ventilated area or under a chemical fume hood. All equipment must be properly grounded to prevent static discharge.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]
Conclusion
4-Methyl-1-heptene is a chiral alkene with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its reactivity is centered on the terminal double bond, allowing for a wide range of chemical transformations, while its chiral nature offers opportunities for stereoselective synthesis. Proper handling and characterization, using standard protocols such as GC-MS and spectroscopic analysis, are essential for its effective and safe utilization in research and development.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Heptene, 4-methyl- (CAS 13151-05-8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, 4-methyl-1-Heptene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl- in NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529266, 1-Heptyne, 4-methyl. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Heptyne, 4-methyl. Retrieved from [Link]
-
Chemcasts. (n.d.). 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties. Retrieved from [Link]
-
Brainly. (2023, July 1). Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IR Spectrum for 1-Heptene, 4-methyl-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrum for 1-Heptene, 4-methyl-. Retrieved from [Link]
Sources
- 1. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 2. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 3. 4-methyl-1-Heptene | C8H16 | CID 3084134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Heptene, 4-methyl- (CAS 13151-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 9. brainly.com [brainly.com]
- 10. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. content.labscoop.com [content.labscoop.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]

